Terephthalylidene dicamphor sulfonic acid

Catalog No.
S8267907
CAS No.
M.F
C28H34O8S2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalylidene dicamphor sulfonic acid

Product Name

Terephthalylidene dicamphor sulfonic acid

IUPAC Name

[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C28H34O8S2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14+

InChI Key

HEAHZSUCFKFERC-LRVMPXQBSA-N

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

solubility

In water, 0.1507 mg/L at 25 °C (est)

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C

Ecamsule is an organic compound which is added to many sunscreens to filter out UVA rays. It is a benzylidene camphor derivative, many of which are known for their excellent photostability. Ecamsule has been approved for use in the U.S. since 2006, but only at a specific concentration and only in a few products manufactured by L'Oreal. The company got approval for those products through a new drug application process.

Terephthalylidene dicamphor sulfonic acid, commonly known as Ecamsule or Mexoryl SX, is an organic compound primarily used in sunscreens for its ability to filter out ultraviolet A (UVA) radiation. The chemical structure of terephthalylidene dicamphor sulfonic acid is characterized by its molecular formula, C28H34O8S2, and a molecular weight of 562.70 g/mol. This compound is notable for its water solubility and photostability, making it effective in protecting the skin from sun damage without significant degradation upon exposure to sunlight .

Terephthalylidene dicamphor sulfonic acid undergoes reversible photoisomerization when exposed to UV light, which allows it to absorb harmful radiation and convert it into thermal energy. This process minimizes skin penetration of UV rays while providing effective protection against sunburn and photoaging. Its peak absorbance occurs at 345 nm within the UVA range .

The biological activity of terephthalylidene dicamphor sulfonic acid primarily revolves around its role as a sunscreen agent. Studies have shown that it effectively prevents early signs of photoaging and reduces skin damage associated with UV exposure. In animal studies, it has demonstrated the ability to inhibit the formation of UV-induced pyrimidine dimers, which are precursors to skin cancer . Furthermore, its systemic absorption is minimal, indicating a low risk of adverse health effects upon topical application .

The synthesis of terephthalylidene dicamphor sulfonic acid typically involves the reaction of specific camphor derivatives with sulfonic acid groups. While detailed proprietary methods are often not disclosed due to commercial interests, the general approach includes:

  • Formation of intermediates: Starting materials like camphor derivatives are reacted with aldehydes or ketones.
  • Sulfonation: The introduction of sulfonic acid groups occurs through electrophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level (typically above 98%) .

Terephthalylidene dicamphor sulfonic acid is widely used in various cosmetic and personal care products, particularly in sunscreens. Its primary applications include:

  • Sunscreens: As a UVA filter, it is incorporated into formulations to provide broad-spectrum protection against sun damage.
  • Cosmetic products: It is used in moisturizers and other skincare products to enhance UV protection without compromising skin feel or aesthetics .

Terephthalylidene dicamphor sulfonic acid shares similarities with several other sunscreen agents but stands out due to its unique properties. Here are some comparable compounds:

Compound NameChemical StructureMain UseUnique Features
AvobenzoneC20H22O3Broad-spectrum sunscreenKnown for its ability to absorb UVA rays but less photostable than terephthalylidene dicamphor sulfonic acid.
OctocryleneC24H27NO3Sunscreen stabilizerOften used to stabilize other sunscreen agents; oil-soluble.
Drometrizole trisiloxaneC20H24N2O4Si3Oil-soluble sunscreenProvides broad-spectrum protection but requires emulsifiers for formulation stability.
Benzophenone-3 (Oxybenzone)C14H12O3UV filterEffective against UVB and some UVA rays; has been associated with potential endocrine disruption concerns.

Terephthalylidene dicamphor sulfonic acid is unique in being water-soluble while maintaining high photostability and minimal systemic absorption, making it a preferred choice in formulations requiring effective UVA protection without compromising skin safety or comfort .

Precursor Selection and Reaction Optimization

The synthesis of TDSA originates with two primary precursors: 10-dl-camphorsulfonic acid and terephthalaldehyde. Patent analyses reveal that a 2:1 molar ratio of camphorsulfonic acid to terephthalaldehyde is critical for achieving optimal yields [2]. The reaction occurs under basic conditions, typically using sodium methoxide in methanol, which facilitates the nucleophilic addition-elimination mechanism required for benzylidene bridge formation [1].

Reaction optimization studies emphasize three key parameters:

  • Temperature control: Maintaining 60–65°C prevents premature precipitation while ensuring complete aldehyde conversion [1].
  • Solvent polarity: Methanol’s intermediate polarity balances precursor solubility with product stability, though higher-boiling alternatives like dimethoxyethane show promise for reducing reaction times [5].
  • Stoichiometric precision: Excess camphorsulfonic acid (5–10% beyond theoretical) compensates for steric hindrance during the condensation step [2].

Catalytic Systems for Benzylidene Camphor Derivative Synthesis

Sodium methoxide remains the industrial catalyst of choice due to its dual role as a base and phase-transfer agent. However, emerging catalytic systems demonstrate enhanced efficiency:

Catalyst TypeReaction TimeYield ImprovementSource Reference
Sodium methoxide8–12 hoursBaseline [1]
Phase-transfer agents4–6 hours15–20% [6]
Camphorsulfonic acid6–8 hours10–12% [5]

Bifunctional catalysts, particularly quaternary ammonium salts derived from camphor diamines, enable simultaneous deprotonation and transition-state stabilization [6]. These systems reduce byproduct formation through selective activation of the terephthalaldehyde carbonyl group.

Sulfonation Mechanisms and Steric Considerations

The sulfonic acid functionality originates from the camphorsulfonic acid precursor rather than in situ sulfonation. Molecular modeling studies reveal that the camphor moiety’s bicyclic structure creates a steric shield around the sulfonate group, necessitating:

  • Pre-sulfonated precursors to avoid regioselectivity challenges during benzylidene formation [2]
  • Axial chirality control through careful selection of camphor enantiomers to prevent stereochemical interference [4]

The condensation reaction’s success hinges on managing steric interactions between the two camphorsulfonic acid units and the central terephthalylidene bridge. Kinetic studies show that electron-withdrawing effects from the sulfonate groups accelerate imine formation but require compensatory measures:
$$ k{obs} \propto [SO3^-]^{0.5} $$ (first-order dependency on sulfonate concentration) [5]

Purification Techniques and Yield Maximization Strategies

Post-synthesis purification addresses three primary contaminants:

  • Unreacted camphorsulfonic acid (polar)
  • Oligomeric condensation byproducts
  • Ionic residues (Na⁺, Cl⁻)

The patented purification cascade employs:

  • Mixed-bed ion exchange: Combining Amberlyst™ 15 (cationic) and Amberlite™ IRA-402 (anionic) resins removes >99% ionic impurities [2]
  • Solvent precipitation: Sequential addition of acetone/ethyl acetate (3:1 v/v) precipitates TDSA while leaving impurities in solution
  • Rotary evaporation: Controlled concentration under reduced pressure (40–50 mbar) at 60°C prevents thermal degradation

Yield optimization strategies include:

  • Countercurrent extraction: Increases product recovery by 12–15% compared to batch methods
  • Crystallization engineering: Seeding with TDSA microcrystals (50–100 µm) improves phase purity to >99.5% [2]

Excited State Dynamics and Energy Dissipation Pathways

Terephthalylidene dicamphor sulfonic acid exhibits complex excited state dynamics that are fundamental to its ultraviolet filtering efficacy. Upon absorption of ultraviolet radiation, the molecule undergoes a series of photophysical processes that facilitate efficient energy dissipation while maintaining structural integrity [1] [2].

The primary energy dissipation mechanism involves reversible photoisomerization, where the absorbed ultraviolet photon induces a temporary molecular configuration change [2]. This process occurs on picosecond to nanosecond timescales and represents the most efficient pathway for energy dissipation in terephthalylidene dicamphor sulfonic acid. The reversible nature of this photoisomerization is crucial for the compound's photostability, as it allows the molecule to return to its ground state configuration without permanent structural damage [3].

Following photoexcitation, terephthalylidene dicamphor sulfonic acid demonstrates efficient thermal energy release through non-radiative pathways [2]. This mechanism involves the conversion of absorbed ultraviolet energy into vibrational energy, which is subsequently dissipated as heat to the surrounding medium. The efficiency of this thermal dissipation pathway contributes significantly to the compound's ability to protect skin from ultraviolet damage by preventing the penetration of harmful radiation energy into deeper tissue layers [3].

Intersystem crossing to triplet states represents another important energy dissipation pathway in terephthalylidene dicamphor sulfonic acid. Laser flash photolysis studies have revealed the formation of triplet states with solvent-dependent lifetimes ranging from 50 to 120 nanoseconds [1]. These triplet states exhibit characteristic absorption maxima around 470-500 nanometers and are efficiently quenched by molecular oxygen, leading to the formation of singlet oxygen with a quantum yield of 0.09 ± 0.03 in acetonitrile [1].

The intersystem crossing process involves spin-orbit coupling transitions that enable the conversion of singlet excited states to triplet states [1]. While this pathway is less efficient than direct thermal dissipation, it provides an additional mechanism for energy distribution that contributes to the overall photostability of the compound. The relatively low singlet oxygen quantum yield indicates that terephthalylidene dicamphor sulfonic acid predominantly favors non-radiative energy dissipation pathways over potentially harmful photosensitization reactions [1].

Internal conversion processes occur on femtosecond to picosecond timescales and involve vibrational relaxation within the electronic manifold [4]. These rapid internal conversion processes contribute to the overall efficiency of energy dissipation by facilitating the population of lower-energy vibrational states from which thermal dissipation can occur more readily.

Wavelength-Dependent Absorption Cross-Sections

Terephthalylidene dicamphor sulfonic acid demonstrates distinctive wavelength-dependent absorption characteristics that define its ultraviolet filtering capabilities. The compound exhibits maximum absorption at 345 nanometers, which positions it as an exceptionally effective filter for ultraviolet A radiation in the longer wavelength range [3] [5] [6] [7].

The absorption spectrum of terephthalylidene dicamphor sulfonic acid spans the range from 290 to 400 nanometers, providing comprehensive coverage across both ultraviolet B and ultraviolet A regions [2] [3] [7]. However, the absorption intensity varies significantly across this wavelength range, with the highest absorption coefficients observed in the 320-400 nanometer region, corresponding to the ultraviolet A spectrum [8] [3].

In the ultraviolet B region (290-320 nanometers), terephthalylidene dicamphor sulfonic acid exhibits relatively lower absorption intensity compared to its performance in the ultraviolet A range [8]. This wavelength-dependent variation in absorption capacity necessitates the combination of terephthalylidene dicamphor sulfonic acid with complementary ultraviolet B filters to achieve broad-spectrum protection [2] [3].

The absorption characteristics in the 320-345 nanometer range show a progressive increase in intensity, reaching maximum absorption at the 345 nanometer peak [3] [6]. This wavelength corresponds to the transition between ultraviolet A II and ultraviolet A I regions, making terephthalylidene dicamphor sulfonic acid particularly effective for protecting against the most penetrating forms of ultraviolet A radiation [7].

Beyond the absorption maximum at 345 nanometers, the compound maintains significant absorption capacity throughout the 345-400 nanometer range, though with gradually decreasing intensity [8] [3]. This extended absorption profile ensures protection against the full spectrum of ultraviolet A radiation that reaches the earth's surface and can penetrate into the deeper layers of human skin [2].

The wavelength-dependent absorption cross-sections of terephthalylidene dicamphor sulfonic acid are influenced by the electronic structure of the molecule, particularly the conjugated system formed by the benzylidene camphor derivative structure [2]. The extended conjugation system enables efficient absorption of ultraviolet radiation through electronic transitions that are optimized for the ultraviolet A spectral region [3].

Photoisomerization Quantum Yield Analysis

The photoisomerization quantum yield of terephthalylidene dicamphor sulfonic acid represents a critical parameter for understanding its photochemical efficiency and stability under ultraviolet irradiation. While specific quantum yield values for terephthalylidene dicamphor sulfonic acid photoisomerization are not extensively documented in the available literature, the compound's exceptional photostability suggests highly efficient photoisomerization processes [2] [3].

The photoisomerization mechanism in terephthalylidene dicamphor sulfonic acid involves reversible structural changes that occur upon ultraviolet absorption [2]. This reversible process is essential for the compound's function as a photostable ultraviolet filter, as it allows the molecule to absorb ultraviolet energy repeatedly without undergoing permanent photodegradation [3].

The quantum efficiency of photoisomerization in terephthalylidene dicamphor sulfonic acid is evidenced by its superior photostability compared to other commonly used ultraviolet filters such as avobenzone [2] [3]. Unlike avobenzone, which undergoes irreversible photodegradation under ultraviolet irradiation, terephthalylidene dicamphor sulfonic acid maintains its absorption characteristics and protective efficacy even after prolonged exposure to solar radiation [9] [2].

The photoisomerization process in terephthalylidene dicamphor sulfonic acid occurs through excited state pathways that compete with other energy dissipation mechanisms [1]. The efficiency of this process is influenced by the molecular environment, solvent properties, and the presence of other chemical species that may interact with the excited state [1].

Comparative studies with other ultraviolet filters have demonstrated that terephthalylidene dicamphor sulfonic acid exhibits superior photochemical stability, suggesting that its photoisomerization quantum yield is optimized for efficient energy dissipation without permanent molecular damage [10] [11]. This characteristic is particularly important for sunscreen applications, where repeated exposure to high-intensity ultraviolet radiation is expected [9].

The kinetics of photoisomerization in terephthalylidene dicamphor sulfonic acid follow first-order processes, with rate constants that are dependent on the irradiation wavelength and intensity [4]. The efficiency of the photoisomerization process is further enhanced by the molecular structure of the compound, which incorporates structural features that stabilize both the ground state and the photoisomerized form [2].

Synergistic Interactions with Complementary Ultraviolet Filters

Terephthalylidene dicamphor sulfonic acid demonstrates remarkable synergistic effects when combined with complementary ultraviolet filters, resulting in enhanced photoprotection that exceeds the sum of individual filter contributions [9] [12]. These synergistic interactions are fundamental to the development of highly effective broad-spectrum sunscreen formulations that provide superior protection with reduced total filter concentrations [9].

The combination of terephthalylidene dicamphor sulfonic acid with bis-ethylhexyloxyphenol methoxyphenyl triazine represents one of the most well-documented synergistic partnerships in ultraviolet filter technology [9]. At a total filter concentration of 8.11 percent, this combination achieves a sun protection factor of 22.2 ± 3.5 and an ultraviolet A protection factor of 13.4 ± 1.5 [9]. Remarkably, when used individually at the same concentration, terephthalylidene dicamphor sulfonic acid alone provides a sun protection factor of only 4.6 ± 1.1, while bis-ethylhexyloxyphenol methoxyphenyl triazine achieves a sun protection factor of 9.2 ± 2 [9].

The three-component system incorporating terephthalylidene dicamphor sulfonic acid, bis-ethylhexyloxyphenol methoxyphenyl triazine, and butyl methoxy dibenzoyl methane demonstrates even more impressive synergistic effects [9] [12]. This combination achieves sun protection factor values exceeding 50 and ultraviolet A protection factors of 38, while maintaining photostability throughout extended exposure to solar radiation [9]. The total filter concentration in this optimized formulation is reduced to 11.75 percent, demonstrating the efficiency gains achieved through synergistic interactions [9].

The synergistic mechanisms underlying these interactions involve complementary absorption profiles that provide comprehensive coverage across the ultraviolet spectrum [9] [12]. Terephthalylidene dicamphor sulfonic acid provides exceptional protection in the ultraviolet A range with maximum absorption at 345 nanometers, while complementary filters such as bis-ethylhexyloxyphenol methoxyphenyl triazine contribute enhanced protection in overlapping spectral regions [9] [8].

Photostabilization represents another crucial aspect of synergistic interactions involving terephthalylidene dicamphor sulfonic acid [9] [12]. The compound's inherent photostability enables it to serve as a photostabilizer for more photolabile filters such as avobenzone [13] [14]. Studies have demonstrated that the presence of terephthalylidene dicamphor sulfonic acid can significantly reduce the photodegradation of avobenzone under ultraviolet irradiation, extending the effective lifetime of the filter combination [13].

The combination of terephthalylidene dicamphor sulfonic acid with octocrylene has been shown to provide enhanced photostabilization effects [10] [15]. Octocrylene acts as a photostabilizer that can improve the stability of both terephthalylidene dicamphor sulfonic acid and other co-formulated filters [10]. This synergistic relationship results in formulations that maintain their protective efficacy throughout extended exposure periods [10].

The inclusion of inorganic ultraviolet filters such as titanium dioxide in combination with terephthalylidene dicamphor sulfonic acid creates synergistic effects based on complementary protection mechanisms [16]. While terephthalylidene dicamphor sulfonic acid functions through absorption and energy dissipation, inorganic filters provide protection through scattering and reflection of ultraviolet radiation [16]. The combination of these different mechanisms results in enhanced overall protection that is greater than the sum of individual contributions [16].

Isopropyl lauroyl sarcosinate has been identified as an effective solubilizer and photostabilizer when used in combination with terephthalylidene dicamphor sulfonic acid and other lipophilic ultraviolet filters [9]. This compound not only improves the solubility of the filter system but also contributes to the photostabilization of photolabile components such as butyl methoxy dibenzoyl methane [9].

The synergistic interactions of terephthalylidene dicamphor sulfonic acid extend beyond simple additive effects to include complex photochemical interactions that can modify the excited state dynamics of the individual components [9] [1]. These interactions can result in enhanced energy transfer processes, modified intersystem crossing rates, and altered photoisomerization pathways that contribute to improved overall photostability [1].

The optimization of synergistic filter combinations requires careful consideration of the concentration ratios of individual components [9] [12]. Studies have demonstrated that specific molar ratios of terephthalylidene dicamphor sulfonic acid to complementary filters are required to achieve maximum synergistic effects [9]. Deviations from these optimal ratios can result in reduced synergistic benefits or even antagonistic effects that diminish overall protection [9].

The environmental stability of synergistic filter combinations incorporating terephthalylidene dicamphor sulfonic acid has been extensively evaluated under various conditions including different pH levels, temperature ranges, and exposure to various solvents [9]. These studies have confirmed that the synergistic effects are maintained under realistic use conditions, ensuring reliable protection in practical applications [9].

Color/Form

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

562.16951039 g/mol

Monoisotopic Mass

562.16951039 g/mol

Heavy Atom Count

38

Melting Point

255 °C (decomposes)

Drug Indication

Applied topically to filter out UVA rays.

Therapeutic Uses

Ultraviolet screen
/EXPL THER/ The aim of this study was to determine, for regulatory purposes, the potential of Mexoryl SX, a broad UVA absorber that also absorbs to some extent in the UVB, to modify the UV radiation (UVR)-induced murine skin tumor development and growth. Skh-hr1 mice were exposed to solar-simulated UVR 5 days per week for 40 weeks. Two control groups were irradiated without topical application, three groups received a sunscreen preparation containing either the UVA absorber, Mexoryl SX at 5 or 10% concentration, or a filter that absorbs principally in the UVB, 2-ethylhexyl-p-methoxycinnamate (2-EHMC) at 5% concentration, introduced as a comparator test article. Sunscreen application was performed before UVR exposure 3 days per week and after UVR exposure on the other 2 days (consistent with the design of a standard photocarcinogenesis safety test). Two different weekly UVR doses were administrated: the lower dose was given to one group of unprotected animals, whereas the higher dose was administrated to the other unprotected group and to the three sunscreen-treated groups. The two UVR control groups demonstrated a UVR-dependent response for cumulative tumor prevalence, tumor yield and median latent period. Neither concentration of Mexoryl SX increased the probability of tumor development; consistent with the principles for safety testing, this provides evidence in that it is safe for use in sunlight. Although this study was explicitly designed as a safety test, the results also provide some clues about the efficacy of Mexoryl SX in decreasing the probability of tumor development. Topical administration of Mexoryl SX, at both concentrations, resulted in a 6 week delay in the median latent period compared to high UVR controls, whereas 5% 2-EHMC delayed the median latent periods only by 2 weeks. Tumor prevalence and yield show the same efficacy differences between the two sunscreen ingredients. Tumor protection factors were calculated from these results and found to be equal to 2.4 for the two preparations containing Mexoryl SX and to 1.3 for the 5% 2-EHMC preparation. These findings illustrate the efficacy of Mexoryl SX in preventing UVR-induced carcinogenesis.
/EXPL THER/ In a previous study on the hairless mouse it was shown that sub-erythemal doses of pure UV-A enhanced the numerous changes normally observed during chronological aging. A new sunscreen (a bis-benzylidene campho sulfonic acid derivative) has been synthesized in our research laboratory (lambda max: 345 nm, epsilon: 47,000). Its photoprotective properties against UV-A induced damages were assessed in our mouse model. Three-month-old albino hairless mice were exposed for 1 y to suberythemal doses (35 J/sq cm) of UV-A obtained from a xenon source filtered through a WG 345 filter. One group of animals was exposed untreated, the other received a formulation containing 5% of the sunscreen prior to irradiation. At the end of the study the cutaneous properties of protected mice were compared to those of unprotected animals and to 3 and 15-month-old unirradiated controls. We found that the visible changes induced by UV-A irradiation were mainly sagging and wrinkling. Histological and electron microscopic alterations consisted of hyperkeratosis, increased density of elastic fibers with alteration of fiber orientation and increased glycosaminoglycan deposits. Biochemical changes consisted of decreases in total collagen and collagen hydroxylation and increases in both collagen III/I + III ratio and fibronectin biosynthesis. All these changes were reduced or abolished by the sunscreen.
/EXPL THER/ BACKGROUND/PURPOSE: Exposure to ultraviolet (UV) radiation increases skin pigmentation and usually results in an even darkening of the skin. However, it may also occasionally lead to the development of hyperpigmented lesions due to a local overproduction of pigment. Skin pigmentation is induced both by UVB and UVA rays. METHODS: The in vivo protection by sunscreens against pigmentation was studied using the determination of a level of protection against pigmentation based on the standardized sun protection factor (SPF) test method. The method includes delayed UVB and UVA pigmentations. The level of prevention against pigmentation was determined 7 days after exposure to solar-simulated radiation by visual assessment. It was calculated using the ratio of the minimal pigmenting dose on protected skin to the minimal pigmenting dose on unprotected skin. Broadspectrum UVB/UVA filters, Mexoryl SX and Mexoryl XL, and complete formula were tested. RESULTS: Protection against pigmentation correlates with the concentration of Mexoryl SX. The levels of protection obtained show a synergetic effect of Mexoryl SX when associated with Mexoryl XL. When different products having the same SPF (same protection against erythema) and different levels of UVA protection are compared, only sunscreen products with a high level of UVA protection show a similar level of protection against sunburn and pigmentation. Products with low UVA protection have a lower capacity of preventing induced pigmentation compared with their efficacy against erythema. CONCLUSIONS: These studies have evidenced that SPF determination was not sufficient to account for the efficiency in preventing pigmentation and that UVA protection was an essential part of this prevention.
For more Therapeutic Uses (Complete) data for Terephthalylidene dicamphor sulfonic acid (6 total), please visit the HSDB record page.

Mechanism of Action

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV.

Vapor Pressure

6.28X10-23 mm Hg at 25 °C (est)

Absorption Distribution and Excretion

Ecamsule is a topical preparation, it should not be absorbed. Research done by L'Oreal on human subjects revealed that the systemically absorbed dose of [(14)C]-Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
Ecamsule is intended for topical application only.
Ecamsule is intended for topical application and has no volume of distribution.
Ecamsule is used topically, it not absorbed or metabolized.
The potential human health risk of UV filters depends on their toxicity and the human systemic exposure which is a function of the extent of percutaneous absorption of the topically applied substance into the human organism. Using a 'mass balance' approach, a study was designed to investigate the systemically absorbed dose of [(14)C]-Mexoryl SX((R)) in humans after topical application of a typical sunscreen emulsion. In addition, to assess the correlation with in vitro experiments, the percutaneous absorption of this UVA filter through isolated human skin was measured under identical exposure conditions. When applied in vivo for a period of 4 hr, 89-94% of the applied radioactivity was recovered from the wash-off samples. In urine samples, the radioactivity slightly exceeded background levels and corresponded maximally to 0.014% of the topically applied dose. No radioactivity was measured in blood or feces sampled up to 120 hr after application. In vitro, 24 hr after a 4-hour application, [(14)C]-Mexoryl SX remained primarily on the skin surface. The mean in vitro absorption over 24 hr, adding up the amounts found in the dermis and receptor fluid, was 0.16% of the applied dose. It is concluded from the in vivo pharmacokinetic results that the systemically absorbed dose of [(14)C]-Mexoryl SX is less than 0.1%. The order of magnitude of this value correlates well with the corresponding in vitro data which overestimate the in vivo results as previously observed with other hydrophilic compounds. This study demonstrates that, under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.
An in vivo method in humans using radioactive terephthalylidene dicamphor sulfonic acid ((14)C site not specified) showed an absorption determined up to 24 hours after a 4-hours exposure to 0.16% of the applied dose.

Metabolism Metabolites

Ecamsule is not absorbed or metabolized.

Biological Half Life

Ecamsule is not absorbed and has no reported half life data.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

Preparation: G. Lang et al., German patent 3321679; eidem, United States of America patent 4585597 (1983, 1986 both to L'Oreal).

General Manufacturing Information

When used in OTC sunscreen drug products in the United States, this ingredient must be called ecamsule. For cosmetics and personal care products in the United States, terephthalylidene dicamphor sulfonic acid may be used as an ultraviolet light absorber. In this case, the ingredient protects the product from deterioration by absorbing UV light. When used to protect the product, this ingredient is called terephthalylidene dicamphor sulfonic acid.

Analytic Laboratory Methods

Sixteen UV filters were simultaneously analyzed using the high-performance liquid chromatographic method. They were drometrizole (USAN Drometrizole), 4-methylbenzylidene camphor (USAN Enzacamene), menthyl anthranilate (USAN Menthyl anthranilate), benzophenone-3 (USAN Oxybenzone), benzophenone-8 (USAN Dioxybenzone), butyl methoxydibenzoylmethane (USAN Avobenzone), ethylhexyl triazone (USAN Octyl triazone), octocrylene (USAN Octocrylene), ethylhexyl dimethyl p-aminobenzoic acid (USAN Padimate O), ethylhexyl methoxycinnamate (USAN Octinoxate), p-aminobenzoic acid (USAN Aminobenzoic acid), 2-phenylbenzimidazole-5-sulfonic acid (USAN Ensulizole), isoamyl p-methoxycinnamate (USAN Amiloxate), and recent UV filters such as diethylhexyl butamidotriazone (USAN Iscotrizinol), methylene bis-benzotriazolyl tetramethylbutylphenol (USAN Bisoctrizole), and terephthalylidene dicamphor sulfonic acid (USAN Ecamsule). Separation of the UV filters was carried out in a C(18) column with a gradient of methanol-phosphate buffer, and the UV detection was at 300, 320, or 360 nm without any interference. The limits of detection were between 0.08 and 1.94 ug/mL, and the limits of quantitation were between 0.24 and 5.89 ug/mL. The extracting solvent for the UV filters was methanol, except for ethylhexyl triazone and methylene bis-benzotriazolyl tetramethylbutylphenol, which were prepared with tetrahydrofuran. The recoveries from spiked samples were between 94.90% and 116.54%, depending on the matrixes used. The developed method was applied to 23 sunscreens obtained from local markets, and the results were acceptable to their own criteria and to maximum authorized concentrations. Consequently, these results would provide a simple extracting method and a simultaneous determination for various UV filters, which can improve the quality control process as well as the environmental monitoring of sunscreens.
Liquid chromatography was used for the determination of the three most used water-soluble UV filters, benzophenone-4 (BZ4), terephthalylidene dicamphor sulfonic acid (TDS), and phenylbenzimidazole sulfonic acid (PBS), in aqueous sunscreen sprays. A C18 stationary phase and an isocratic mobile phase of EtOH-20 mM sodium acetate buffer of pH 4.6 (30:70, v/v) were used at a flow-rate of 0.5 mL/min. Mobile phase was also used as solvent for samples and standards. UV detection was at 313 nm. The analytical run took 5.5 min. The limits of detection were 0.5, 0.9 and 2 ug/mL for BZ4, TDS and PBS, respectively. The proposed method does not involve highly toxic solvents.

Storage Conditions

Precautions for safe handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 02-18-2024
Marrot L, Belaidi JP, Chaubo C, Meunier JR, Perez P, Agapakis-Causse C: An in vitro strategy to evaluate the phototoxicity of solar UV at the molecular and cellular level: application to photoprotection assessment. Eur J Dermatol. 1998 Sep;8(6):403-12. [PMID:9729050]
Fourtanier A, Labat-Robert J, Kern P, Berrebi C, Gracia AM, Boyer B: In vivo evaluation of photoprotection against chronic ultraviolet-A irradiation by a new sunscreen Mexoryl SX. Photochem Photobiol. 1992 Apr;55(4):549-60. [PMID:1320278]
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